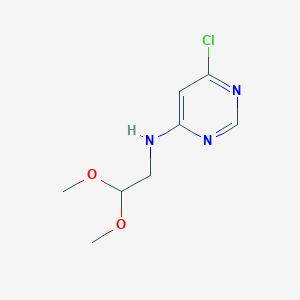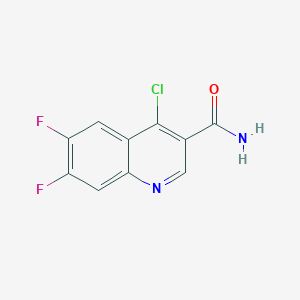
4-Chloro-6,7-difluoroquinoline-3-carboxamide
Übersicht
Beschreibung
“4-Chloro-6,7-difluoroquinoline-3-carboxamide” is a chemical compound with the molecular formula C10H5ClF2N2O . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H5ClF2N2O/c11-10-5(3-14)4-15-8-2-6(12)1-7(13)9(8)10/h1-4H,(H2,14,16) .
Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 242.61 g/mol. The storage temperature is room temperature .
Wissenschaftliche Forschungsanwendungen
Mass Spectrometric Dissociation Pathways
A study explored the collision-induced dissociation behavior of substituted isoquinoline-3-carboxamides, including 4-Chloro-6,7-difluoroquinoline-3-carboxamide. This class of compounds is relevant in the context of drug candidates for treating anemic disorders. The analysis utilized high-resolution/high-accuracy mass spectrometry and provided insights into their fragmentation behavior, which is crucial for developing LC/MS(/MS)-based screening procedures in clinical, forensic, and sports drug testing (Beuck et al., 2009).
Antimicrobial Screening
Another research focused on the synthesis and characterization of substitutedquinoline-3-carboxamides, which showed moderate to excellent antibacterial and antifungal activities against different strains. This study highlights the potential of these compounds in developing new antimicrobial agents (Rajput & Sharma, 2021).
Antiproliferative Activity
A series of 6,7-disubstituted-4-phenoxyquinoline derivatives, including those with the this compound moiety, were synthesized and evaluated for their antiproliferative activity against cancer cell lines. These compounds demonstrated significant potency, suggesting their potential application in cancer treatment (Tang et al., 2016).
Antitubercular Activity
Research on novel dihydroquinoline-6-carboxamides, including variants of this compound, indicated promising antitubercular agents with lower cytotoxicity profiles. These findings are significant for developing new treatments against Mycobacterium tuberculosis (Marvadi et al., 2020).
Quantum Mechanical and Docking Studies
A study involving quantum mechanical, spectroscopic, and molecular docking analyses of 2-Chloroquinoline-3-Carboxamide, a related compound, provided insights into its molecular properties and potential biological actions. This research is essential for understanding the molecule's interaction with biological systems (Saral et al., 2020).
Safety and Hazards
According to the safety data sheet, “4-Chloro-6,7-difluoroquinoline-3-carboxamide” is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity, single exposure; respiratory tract irritation (category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Biochemische Analyse
Biochemical Properties
4-Chloro-6,7-difluoroquinoline-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby affecting cellular proliferation. The compound’s interaction with proteins such as kinases and phosphatases can modulate signaling pathways, influencing cell growth and apoptosis .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . Additionally, it affects cell cycle regulation by modulating the expression of cyclins and cyclin-dependent kinases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA and inhibits topoisomerase enzymes, leading to DNA damage and cell death . The compound also interacts with transcription factors, altering gene expression and promoting apoptosis. Furthermore, it can inhibit the activity of certain kinases, thereby disrupting signaling pathways essential for cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro. In vivo studies have also indicated potential long-term effects on organ function and overall health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it may be targeted to mitochondria, affecting mitochondrial function and promoting apoptosis . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments.
Eigenschaften
IUPAC Name |
4-chloro-6,7-difluoroquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2N2O/c11-9-4-1-6(12)7(13)2-8(4)15-3-5(9)10(14)16/h1-3H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNDYIGBWIWZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=CC(=C2Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679450 | |
| Record name | 4-Chloro-6,7-difluoroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049677-60-2 | |
| Record name | 4-Chloro-6,7-difluoroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



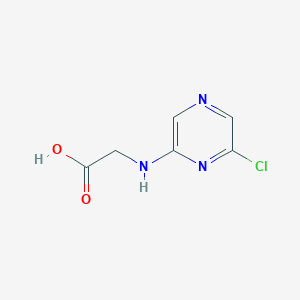
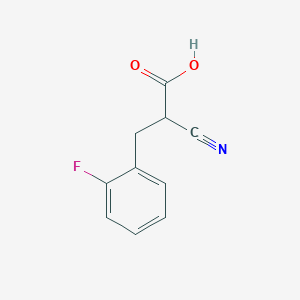

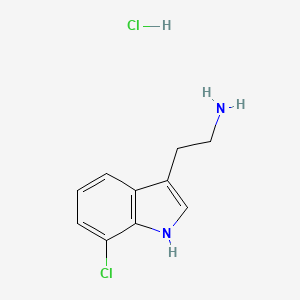

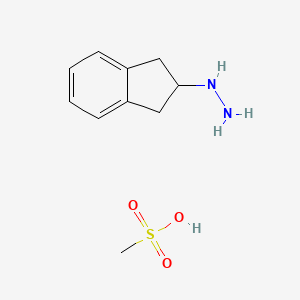
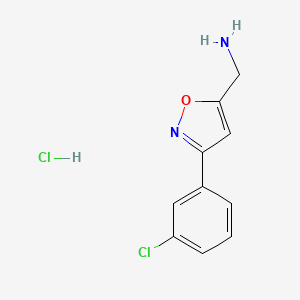
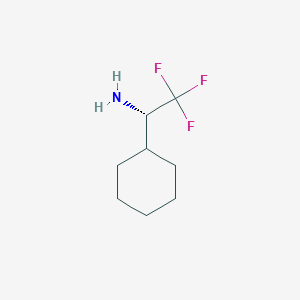
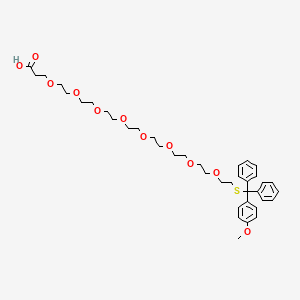
![benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine](/img/structure/B1423594.png)


